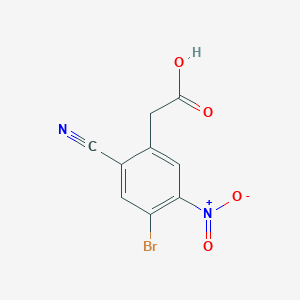
1-Ethynyl-4-methoxy-2,5-dimethylbenzene
Descripción general
Descripción
1-Ethynyl-4-methoxy-2,5-dimethylbenzene is an aromatic acetylene derivative . It has a linear formula of CH3OC6H3(CH3)C≡CH .
Synthesis Analysis
The synthesis of 1-Ethynyl-4-methoxy-2,5-dimethylbenzene involves its reaction with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts .Molecular Structure Analysis
The molecular weight of 1-Ethynyl-4-methoxy-2,5-dimethylbenzene is 146.19 . The structure of this compound can be represented as a benzene ring substituted with a methoxy group, two methyl groups, and an ethynyl group .Chemical Reactions Analysis
1-Ethynyl-4-methoxy-2,5-dimethylbenzene reacts with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts .Physical And Chemical Properties Analysis
1-Ethynyl-4-methoxy-2,5-dimethylbenzene is a solid with a melting point of 30-34 °C (lit.) .Aplicaciones Científicas De Investigación
Polymer Synthesis
Ethynyl-substituted aromatic compounds are known for their role in the synthesis of conjugated polymers. For example, polymers synthesized from 1-methoxy-4-ethoxybenzene derivatives exhibit a range of electrical conductivities and are characterized by their solubility in common organic solvents, indicating potential applications in organic electronics and optoelectronic devices (Moustafid et al., 1991). Similarly, the synthesis of conjugated rigid rod bis(carboxylato) ligands from 4-ethynylmethylbenzoate derivatives highlights the utility of ethynyl-substituted compounds in creating materials with specific optical properties and phase behavior (Fasina et al., 2005).
Organic Electronics
The interactions between alkynes and functional groups in ethynyl-substituted compounds can significantly influence their electronic properties. Studies on 1-ethynyl-8-methoxynaphthalenes have shown that even small changes in the substituents can affect electron-attracting powers, suggesting applications in designing materials with tailored electronic properties (Bell et al., 2002).
Material Science
Ethynyl-substituted aromatic compounds are also explored for their applications in material science, particularly in the development of new polymers with unique properties. For instance, the homo- and copolymerization of aromatic diynes like 9,9-Bis(2′-ethylhexyl)-2,7-diethynylfluorene or 1-(2′-ethylhexyloxy)-2,5-diethynyl-4-methoxybenzene results in poly(aryleneethynylenevinylene) π-conjugated polymers, which are significant for their high regio- and stereoselectivity and potential in optoelectronic applications (Pasquini et al., 2009).
Propiedades
IUPAC Name |
1-ethynyl-4-methoxy-2,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-5-10-6-9(3)11(12-4)7-8(10)2/h1,6-7H,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOJLVIRXNBPDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-4-methoxy-2,5-dimethylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![2-[4-Bromo-5-cyano-2-(difluoromethyl)phenyl]acetic acid](/img/structure/B1410475.png)